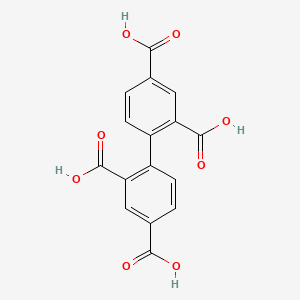

2,2',4,4'-Biphenyltetracarboxylic acid

Overview

Description

2,2’,4,4’-Biphenyltetracarboxylic acid, also known as BPDA, is a monomer used in the production of some polyimides . It has excellent heat resistance, solvent resistance, radiation resistance, and impressive mechanical and dielectric properties . It holds great potential for applications across numerous industries and material fields .

Synthesis Analysis

The synthesis of 2,2’,4,4’-Biphenyltetracarboxylic acid involves a series of 3D carboxylate coordination polymers . The process requires the formation of a new C–O ester bond . The hydrothermal reactions of CdO and 6,6′-dinitro-2,2′,4,4′-biphenyltetracarboxylic acid (H 4 dbta) with 2,2′-bpy gave the 3D framework .Molecular Structure Analysis

The molecular formula of 2,2’,4,4’-Biphenyltetracarboxylic acid is C16H10O8 . In all the complexes, the two benzene rings in the 2,4-bptc 4− ligand have torsion angle varies from 7.83 to 81.4° .Chemical Reactions Analysis

The chemical reactions of 2,2’,4,4’-Biphenyltetracarboxylic acid involve the formation of 3D coordination polymers . The 2,4-bptc 4− can form 6–9 coordination bond with metal ions .Physical and Chemical Properties Analysis

2,2’,4,4’-Biphenyltetracarboxylic acid has a molecular formula of C16H12O9 and an average mass of 348.261 Da . It has a luminescent property with an emission band maximum at 405 nm .Scientific Research Applications

Synthesis and Structure

- 2,2',4,4'-Biphenyltetracarboxylic acid has been utilized in the synthesis of zinc complexes. For instance, a complex synthesized using this acid and zinc resulted in the first neat Zn2(OH)2 diamond-core chains linked through 2,2',4,4'-biphenyltetracarboxylate, characterized by thermogravimetric, infrared, and fluorescence spectra (Jia et al., 2008).

Polymerization and Solubility

- The acid's derivatives, like disubstituted biphenyltetracarboxylic dianhydrides, have been studied for their impact on polyimide properties. These derivatives show potential in producing organo-soluble polyimides with high glass transition temperatures and intrinsic viscosities, making them useful for applications like liquid crystal displays (Harris et al., 1996).

Photoluminescent and Magnetic Properties

- Coordination polymers based on this compound with divalent copper, cobalt, and nickel salts have been synthesized, demonstrating interesting photoluminescent and magnetic properties. These properties are important for potential applications in materials science and electronics (Qiao et al., 2014).

Coordination Polymers and Metal–Organic Frameworks

- The acid has been a crucial component in the self-assembly of Ni(II)/Co(II) coordination polymers, which showed weak ferromagnetic exchanges between adjacent metal ions. Such polymers are significant in the study of metal–organic frameworks and their applications (Su et al., 2014).

Catalytic and Sensory Properties

- Complexes involving this acid have shown catalytic activity and sensory properties. For instance, a cadmium-based complex with this acid exhibited photocatalytic activity for dye degradation under visible light (Wang et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 2,2’,4,4’-Biphenyltetracarboxylic acid are metal ions, where it acts as a ligand . It forms coordination polymers with metal ions, creating complex structures .

Mode of Action

2,2’,4,4’-Biphenyltetracarboxylic acid interacts with its targets by forming coordination bonds. In the formation of these coordination polymers, the compound can act as a bidentate ligand or a hexadentate ligand, depending on the degree of deprotonation . This interaction leads to the formation of 1D chains or 3D coordination polymers .

Biochemical Pathways

It’s known that the compound forms coordination polymers, which have potential applications due to their novel structures .

Result of Action

The molecular and cellular effects of 2,2’,4,4’-Biphenyltetracarboxylic acid’s action are largely dependent on the metal ions it interacts with. The formation of coordination polymers can lead to the creation of novel structures with potential applications .

Action Environment

The action, efficacy, and stability of 2,2’,4,4’-Biphenyltetracarboxylic acid can be influenced by various environmental factors. For instance, the formation of coordination polymers is affected by factors such as the presence of metal ions and the degree of deprotonation

Safety and Hazards

Future Directions

The development of renewable polymers as alternatives to the petroleum-based ones has received significant attention due to the increasing depletion of fossil oil and the associated environmental concerns . A semi-biomass-based polyimide film was successfully synthesized, using biomass-derived furfural as one of the raw materials . This work offers a promising strategy for utilizing biomass-derived materials in polyimide synthesis and would drive a new wave of advancements in polymer science .

Properties

IUPAC Name |

4-(2,4-dicarboxyphenyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O8/c17-13(18)7-1-3-9(11(5-7)15(21)22)10-4-2-8(14(19)20)6-12(10)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQQETDJGIXPQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C(C=C(C=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: H4bpta features two carboxylate groups on each phenyl ring, offering four potential coordination sites. This allows it to bridge multiple metal centers, leading to the formation of extended structures. The twisted conformation of the biphenyl backbone, due to steric hindrance, further contributes to the formation of intriguing architectures. For instance, H4bpta acts as a bridging ligand in [Cu2(2,2′,4,4′-bptc)(L)x]·H2O, generating a 3D framework with PtS topology. [] This highlights how the ligand's structure dictates the final topology of the CP.

ANone: A novel 3D luminescent CP, [Zn2(3-bpah)(bpta)(H2O)]·3H2O, synthesized using H4bpta, exhibits remarkable fluorescence behavior and acts as a multi-responsive sensor. [] This material demonstrates outstanding sensitivity and selectivity in detecting Fe3+, Mg2+, Cr2O72-, MnO4-, nitrobenzene, and nitromethane even at extremely low concentrations. [] This example underscores the potential of H4bpta-based CPs as effective chemical sensors.

ANone: Ionothermal synthesis, employing ionic liquids as solvents, has proven beneficial in preparing low-coordinated coordination polymers (LCCPs) with H4bpta. [] This method facilitates the formation of LCCPs, like [Co(bptc)][EMIm]2·H2O, which exhibit interesting properties like hydration-dehydration behavior with accompanying color change and magnetic transformations. [] The use of ionic liquids offers greater control over reaction conditions and can lead to the formation of unique CPs with desirable properties.

ANone: The magnetic properties of H4bpta-based CPs are significantly influenced by the incorporated metal ion. A series of isostructural 3D CPs, [M(H2bpta)]n (M = Fe(II), Ni(II), Cu(II), Zn(II)), were synthesized using H4bpta. [] Despite their structural similarity, these CPs exhibited different magnetic behaviors depending on the central metal ion's spin. [] For example, the Cu(II) analogue displayed ferromagnetic interactions within chains and antiferromagnetic interactions between chains, highlighting the crucial role of the metal ion in dictating magnetic properties. []

ANone: Yes, a magnetic carbon-coated cobalt nanoparticle composite (C@Co) was synthesized using a 3D cobalt-based MOF, [Co(H2bpta)]n, as a precursor. [] This C@Co composite demonstrated excellent adsorption capabilities for anionic dyes, particularly methyl orange and congo red, making it a promising material for wastewater treatment. [] This example showcases the potential of H4bpta-based materials in addressing environmental challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine](/img/structure/B3177679.png)

![Bis[bis(trifluoromethylsulfonyl)amino] cobalt(II)](/img/structure/B3177697.png)

![Ethyl[(3-methylphenyl)methyl]amine](/img/structure/B3177719.png)